Urea
Overview
Description
Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a colorless, odorless solid that is highly soluble in water and practically non-toxic. This compound plays a crucial role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals . It is widely used in fertilizers as a source of nitrogen and is an important raw material for the chemical industry .
Mechanism of Action
Target of Action
Urea, also known as carbamide, is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds in the body . It is the primary nitrogen-containing substance in the urine of mammals . This compound is produced in the liver from ammonia, which is produced by the deamination of amino acids .
Mode of Action
This compound’s mode of action is multifaceted and goes beyond its assumed passive role . It is a naturally occurring humectant agent that is part of the water-soluble fraction of the stratum corneum . It can both retard and promote penetration into the skin . Enhancement of skin barrier function has been frequently reported, and thus this compound is widely used to improve dryness of the skin . This compound normalizes serum sodium levels by inducing osmotic excretion of free water . It also ameliorates hyponatremia in the syndrome of inappropriate antidiuretic hormone secretion by a more specific effect, diminishing the natriuresis in association with increased medullary this compound content .
Biochemical Pathways
This compound is involved in the this compound cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . The this compound cycle occurs mostly in the liver and kidney . The cycle plays an important role in nitrogen balance in cells and is found in organisms that produce this compound as a way to excrete excess amines . Molecules of the this compound cycle intersecting other pathways include fumarate (citric acid cycle), aspartate (amino acid metabolism), arginine (amino acid metabolism), and ammonia (amino acid metabolism) .
Pharmacokinetics
The pharmacokinetics of this compound involves the correlation among dietary nitrogen intake, this compound generation rate, and serum this compound nitrogen . This compound is produced endogenously within the body and is freely filtered by the glomerulus . These characteristics make this compound a useful endogenous marker for creatinine clearance . If the glomerular filtration rate (GFR) is decreased, as is in renal disease, creatinine clearance via the renal system is compromised .
Result of Action
This compound serves an important role in the cellular metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals . This compound accounts for the majority (up to 80%–90%) of the non-protein nitrogenous (NPN) waste products excreted by the body . An increase in blood this compound nitrogen (BUN) can be the result of a diet that is high in protein content or decreased renal excretion .
Action Environment
The environmental impact of this compound production presents a prime example of one of many global industries that need to be decarbonized to ameliorate climate change in the quest for sustainability . The energy- and carbon-emission-intensive, century-old this compound industry has re-captured attention . Today, global this compound manufacture from the reaction of ammonia and carbon dioxide yields 910 kg of CO2 for every ton of this compound generated . This amount of CO2 is close to the quantity of CO2 fixed during its production .
Biochemical Analysis
Biochemical Properties
Urea is considered a non-protein nitrogenous (NPN) waste product . Amino acids derived from the breakdown of protein are deaminated to produce ammonia. Ammonia is then converted to this compound via liver enzymes . Therefore, the concentration of this compound is dependent on protein intake, the body’s capacity to catabolize protein, and adequate excretion of this compound by the renal system .
Cellular Effects
This compound is released into the blood which is then cleared by kidneys . The normal range of blood this compound is 15–40 mg/dl . It is higher in men than women and more in adults than young . The this compound content over periods is influenced by the amount of protein in the diet and tends to be lower in people on low protein diet .
Molecular Mechanism
The biosynthesis of this compound is carried out by hepatic enzymes of the this compound cycle . Increased this compound production occurs on high protein diets or after gastrointestinal hemorrhage and when there is increased tissue breakdown as observed in starvation, trauma, and inflammation .
Temporal Effects in Laboratory Settings
The capacity of the normal kidney to excrete this compound is high, and in the presence of normal renal functions, this compound levels rarely rise above normal despite increased production .
Dosage Effects in Animal Models
It is known that this compound levels can be influenced by diet and other factors .
Metabolic Pathways
This compound is involved in the this compound cycle, a series of biochemical reactions that produce this compound from ammonia . This cycle involves several enzymes and cofactors, and this compound production can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported in the blood and excreted by the kidneys . It can also be reabsorbed by the kidneys to regulate blood levels .
Subcellular Localization
This compound is primarily produced in the liver and is then released into the bloodstream . From there, it is transported to the kidneys for excretion
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea was first synthesized by Friedrich Wöhler in 1828 from ammonium cyanate, marking a significant milestone in organic chemistry . Today, this compound is commercially produced from liquid ammonia and liquid carbon dioxide. These two materials are combined under high pressures and elevated temperatures to form ammonium carbamate, which then decomposes at much lower pressures to yield this compound and water .
Industrial Production Methods: Several industrial processes are used for the large-scale production of this compound, including:
- Snamprogetti Ammonia Stripping Process
- Stamicarbon Carbon Dioxide Stripping Process
- Once Through this compound Process
- Mitsui Toatsu Total Recycle this compound Process
Chemical Reactions Analysis
Urea undergoes various chemical reactions, including:
- Decomposition: this compound decomposes into ammonia and carbon dioxide when heated. This reaction is utilized in selective catalytic reduction for automotive applications .
- Reaction with Alcohols: this compound reacts with alcohols to form urethanes .
- Reaction with Malonic Esters: this compound reacts with malonic esters to give barbituric acids .
Common reagents and conditions used in these reactions include high temperatures and specific catalysts. Major products formed from these reactions include ammonia, carbon dioxide, urethanes, and barbituric acids.
Scientific Research Applications
Urea has a wide range of applications in scientific research, including:
- Chemistry: this compound is used in the synthesis of various organic compounds, including barbiturates and urethanes .
- Biology: this compound is used in protein denaturation, which is essential for studying protein structures and functions .
- Medicine: this compound derivatives are used in drug design as modulators of biological targets such as kinases and proteases .
- Industry: this compound is a key component in fertilizers, providing a concentrated source of nitrogen for plants . It is also used in the production of this compound-formaldehyde resins and adhesives .
Comparison with Similar Compounds
- Ammonia
- Uric Acid
- Thiourea
- Hydroxycarbamide
Properties
IUPAC Name |
urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O, Array, NH2CONH2 | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBAMIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | UREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | urea | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Urea | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37955-36-5 | |
Record name | Urea, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021426 | |
Record name | Urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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Record name | Urea | |
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Record name | CARBAMIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Urea | |
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Record name | Urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
Record name | UREA | |
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URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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Record name | UREA | |
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Solubility |
>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |
Record name | SID49640652 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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Record name | Urea | |
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URL | https://www.drugbank.ca/drugs/DB03904 | |
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Record name | CARBAMIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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Record name | UREA | |
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Record name | Urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
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Record name | UREA | |
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Density |
1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | UREA | |
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Record name | UREA | |
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Vapor Pressure |
0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |
Record name | Urea | |
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Record name | UREA | |
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Mechanism of Action |
... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids. | |
Record name | UREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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Impurities |
Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |
Record name | UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
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Color/Form |
White crystals or powder, Tetragonal prisms | |
CAS No. |
57-13-6, 4744-36-9, 37955-36-5 | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
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Record name | Carbamimidic acid | |
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Record name | Urea | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |
Record name | UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBAMIDE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Urea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.